(2R,3S)-3-Hexyloxirane-2-carbaldehyde
Description
(2R,3S)-3-Hexyloxirane-2-carbaldehyde is a chiral epoxide derivative characterized by a six-carbon alkyl chain (hexyl group) at the C3 position and a formyl group (carbaldehyde) at C2. The compound’s structure combines the strained oxirane (epoxide) ring with a hydrophobic hexyl chain and a polar aldehyde group, making it a versatile intermediate for synthesizing bioactive molecules or chiral ligands.
Properties
CAS No. |
153321-82-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2R,3S)-3-hexyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1 |
InChI Key |
CXWONQXFWHZHPN-IUCAKERBSA-N |
SMILES |
CCCCCCC1C(O1)C=O |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](O1)C=O |
Canonical SMILES |
CCCCCCC1C(O1)C=O |
Synonyms |
Oxiranecarboxaldehyde, 3-hexyl-, (2R,3S)-rel- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other epoxide-carboxylate derivatives, such as (2R,3R)-menthyl-3-aryloxirane-2-carboxylates described in the evidence. Below is a comparative analysis based on substituent effects, stereochemistry, and reactivity:
Key Findings:
Carbaldehyde vs. Carboxylate Esters: The aldehyde group offers nucleophilic reactivity (e.g., forming imines or undergoing aldol reactions), whereas carboxylate esters are more electrophilic, favoring hydrolysis or transesterification .
Stereochemical Influence: The (2R,3S) configuration introduces distinct diastereoselectivity in reactions.
Synthetic Challenges :
- The hexyl chain may hinder crystallization or chromatographic separation compared to smaller substituents (e.g., aryl groups).
- Evidence highlights the use of tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst for epoxide synthesis, which could be adapted for scaling up the target compound .
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